4-(Trifluoromethoxy)cyclohexanol
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Overview
Description
4-(Trifluoromethoxy)cyclohexanol is a fluorinated cyclohexanol derivative characterized by the presence of a trifluoromethoxy group (-OCHF3) attached to the cyclohexanol ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with cyclohexanol as the starting material.
Trifluoromethylation: The cyclohexanol undergoes trifluoromethylation using reagents like trifluoromethylating agents (e.g., trifluoromethyl iodide or trifluoromethyl sulfonic acid).
Reaction Conditions: The reaction is usually carried out under anhydrous conditions, often in the presence of a base such as triethylamine, and at elevated temperatures to facilitate the trifluoromethylation process.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques are employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation of this compound can yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding cyclohexane derivative.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: 4-(Trifluoromethoxy)cyclohexanone, 4-(Trifluoromethoxy)cyclohexanoic acid.
Reduction Products: 4-(Trifluoromethoxy)cyclohexane.
Substitution Products: Various amides, esters, or ethers depending on the nucleophile used.
Scientific Research Applications
4-(Trifluoromethoxy)cyclohexanol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 4-(Trifluoromethoxy)cyclohexanol exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
4-(Trifluoromethoxy)cyclohexanol is unique due to its trifluoromethoxy group, which imparts distinct chemical and physical properties compared to other cyclohexanol derivatives. Similar compounds include:
4-(Trifluoromethyl)cyclohexanol: Lacks the methoxy group, resulting in different reactivity and properties.
4-(Fluoromethoxy)cyclohexanol: Contains a single fluorine atom, leading to less pronounced effects compared to the trifluoromethyl group.
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Properties
IUPAC Name |
4-(trifluoromethoxy)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O2/c8-7(9,10)12-6-3-1-5(11)2-4-6/h5-6,11H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOWVOQPKURVDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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